3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one is a chemical compound characterized by the molecular formula and a molecular weight of approximately 306.10 g/mol. This compound is notable for its unique structural features, which include both a bromine atom and a difluoromethoxy group attached to a pyrrolidin-2-one ring, making it an important intermediate in organic synthesis and pharmacological research.
The compound is classified under organic compounds, particularly within the category of pyrrolidinones. It is primarily sourced from chemical databases such as PubChem and BenchChem, which provide detailed information on its properties and potential applications in scientific research.
The synthesis of 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one typically involves several key steps:
Synthetic routes may vary depending on the specific conditions, including temperature, solvent choice, and reaction time. For instance, common solvents used in these reactions include dichloromethane or acetonitrile, with temperatures ranging from room temperature to reflux conditions to facilitate the reactions effectively.
The molecular structure of 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one can be represented as follows:
InChI=1S/C11H10BrF2NO2/c12-7-5-6-15(10(7)16)8-3-1-2-4-9(8)17-11(13)14/h1-4,7,11H,5-6H2
DHPRXNQSGKONHK-UHFFFAOYSA-N
This structure highlights the presence of a bromine atom at the 3-position of the pyrrolidine ring and a difluoromethoxy substituent at the 2-position of the phenyl group. The spatial arrangement of these groups contributes significantly to its chemical properties and reactivity.
3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one can undergo various chemical reactions:
These reactions are significant for developing derivatives with enhanced biological activities or altered physical properties.
The mechanism of action for 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The unique structural features allow it to bind effectively to these targets, potentially leading to inhibition or activation of biological pathways. Research indicates that such compounds may exhibit pharmacological activities due to their ability to modulate enzyme functions or receptor interactions .
The physical properties of 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one include:
Chemical properties include:
The compound's reactivity profile is influenced by its functional groups, particularly the bromine and difluoromethoxy moieties, which play crucial roles in its chemical behavior .
3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one finds applications in several fields:
These applications highlight its versatility as a building block in various scientific disciplines .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: